![molecular formula C10H16Cl2Si2 B14326697 (1,2-Phenylene)bis[chloro(dimethyl)silane] CAS No. 109756-03-8](/img/structure/B14326697.png)
(1,2-Phenylene)bis[chloro(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Phenylene)bis[chloro(dimethyl)silane] is an organosilicon compound with the molecular formula C10H16Cl2Si2 It is a derivative of phenylene with two chloro(dimethyl)silane groups attached to the 1 and 2 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[chloro(dimethyl)silane] typically involves the reaction of 1,2-dichlorobenzene with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
C6H4Cl2+2(CH3)2SiCl→C6H4[Si(CH3)2Cl]2
Industrial Production Methods
Industrial production of (1,2-Phenylene)bis[chloro(dimethyl)silane] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The reaction is typically carried out in a sealed reactor to maintain anhydrous conditions and prevent contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Phenylene)bis[chloro(dimethyl)silane] undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the chloro groups can be hydrolyzed to form silanols.
Oxidation and Reduction: The compound can undergo oxidation to form siloxanes or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include silanes with various functional groups such as aminosilanes, alkoxysilanes, and thiolsilanes.
Hydrolysis: Silanols are formed as major products.
Oxidation and Reduction: Siloxanes and silanes are the major products, respectively.
Applications De Recherche Scientifique
(1,2-Phenylene)bis[chloro(dimethyl)silane] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also used in the preparation of siloxane polymers and resins.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (1,2-Phenylene)bis[chloro(dimethyl)silane] involves the reactivity of the chloro groups and the silicon atoms. The chloro groups can undergo nucleophilic substitution, leading to the formation of various functionalized silanes. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon, making the compound versatile in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.
Chloro(dimethyl)phenylsilane: Contains a single chloro(dimethyl)silane group attached to a phenyl ring.
Uniqueness
(1,2-Phenylene)bis[chloro(dimethyl)silane] is unique due to the presence of two chloro(dimethyl)silane groups on a benzene ring, providing distinct reactivity and potential for forming complex structures. This makes it valuable in applications requiring multifunctional silanes.
Propriétés
Numéro CAS |
109756-03-8 |
|---|---|
Formule moléculaire |
C10H16Cl2Si2 |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
chloro-[2-[chloro(dimethyl)silyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C10H16Cl2Si2/c1-13(2,11)9-7-5-6-8-10(9)14(3,4)12/h5-8H,1-4H3 |
Clé InChI |
XQTKCMUQJKYHFM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1[Si](C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


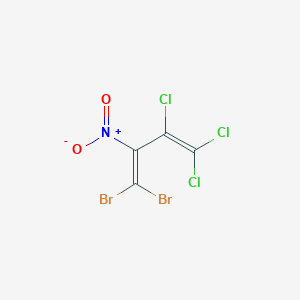
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
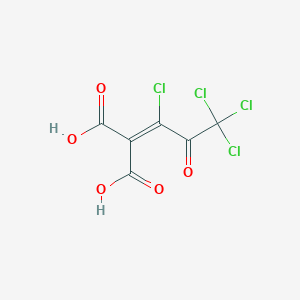
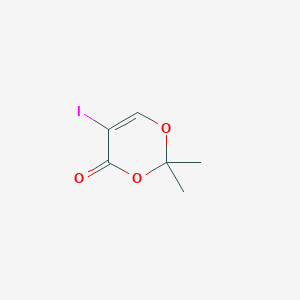
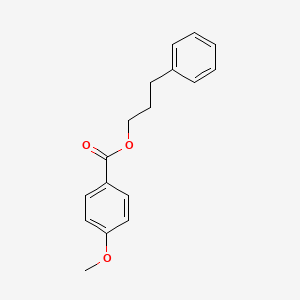
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)


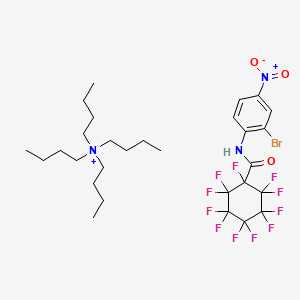
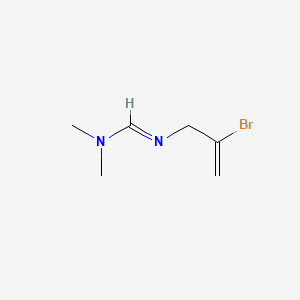
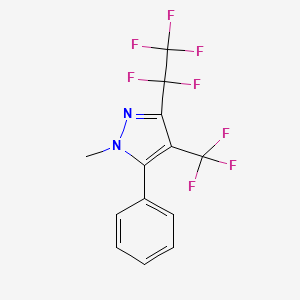
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
